Cas no 141998-22-3 (N1,N10-Diacetyl Triethylenetetramine)

N1,N10-Diacetyl Triethylenetetramine 化学的及び物理的性質

名前と識別子

-

- N1,N10-Diacetyl Triethylenetetramine

- N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide

- DTXSID201184788

- 141998-22-3

- N,Na(2)-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]

- N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide

- Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-

- SCHEMBL21089233

- n1,n10-diacetyltriethylenetetramine

-

- インチ: InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)

- InChIKey: WJZSOPBEHMQITR-UHFFFAOYSA-N

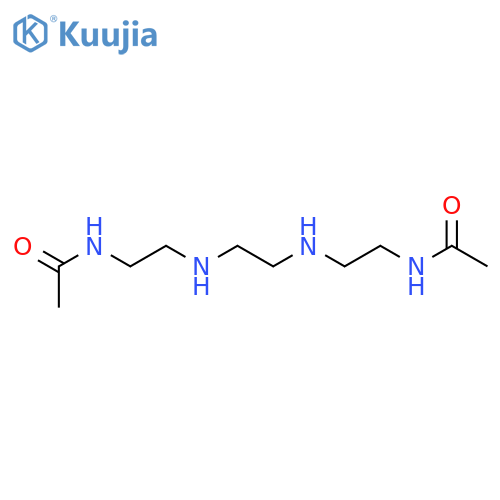

- SMILES: CC(=O)NCCNCCNCCNC(=O)C

計算された属性

- 精确分子量: 230.17400

- 同位素质量: 230.17427596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 9

- 複雑さ: 187

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2

- トポロジー分子極性表面積: 82.3Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 55-57°C

- Boiling Point: 519.4±40.0 °C at 760 mmHg

- フラッシュポイント: 213.2±27.5 °C

- Solubility: Chloroform, DMSO (Slightly), Methanol (Slightly)

- PSA: 82.26000

- LogP: 0.00140

- じょうきあつ: 0.0±1.4 mmHg at 25°C

N1,N10-Diacetyl Triethylenetetramine Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N1,N10-Diacetyl Triethylenetetramine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D414200-2.5g |

N1,N10-Diacetyl Triethylenetetramine |

141998-22-3 | 2.5g |

$ 2720.00 | 2023-09-07 | ||

| TRC | D414200-100mg |

N1,N10-Diacetyl Triethylenetetramine |

141998-22-3 | 100mg |

$ 150.00 | 2023-09-07 | ||

| TRC | D414200-250mg |

N1,N10-Diacetyl Triethylenetetramine |

141998-22-3 | 250mg |

$ 305.00 | 2023-09-07 |

N1,N10-Diacetyl Triethylenetetramine 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

N1,N10-Diacetyl Triethylenetetramineに関する追加情報

Introduction to N1,N10-Diacetyl Triethylenetetramine (CAS No. 141998-22-3)

N1,N10-Diacetyl Triethylenetetramine, with the chemical identifier CAS No. 141998-22-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic diamine derivative has garnered attention due to its versatile structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways. The compound's unique chemical architecture, featuring alternating acetyl and amine functional groups along a triethylenetetramine backbone, imparts distinct reactivity and binding properties that make it a valuable scaffold for medicinal chemists.

The synthesis of N1,N10-Diacetyl Triethylenetetramine involves a multi-step process that typically begins with the condensation of ethylene diamine derivatives with acetic anhydride under controlled conditions. The subsequent introduction of protecting groups and selective deprotection steps ensure the precise formation of the desired acetylated triethylenetetramine structure. This synthetic route highlights the compound's accessibility while emphasizing the importance of meticulous reaction optimization to achieve high yields and purity levels.

Recent advancements in computational chemistry have enabled researchers to explore the molecular interactions of N1,N10-Diacetyl Triethylenetetramine with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits strong binding affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary research indicates that N1,N10-Diacetyl Triethylenetetramine may interact with metalloproteinases, which are implicated in various pathological processes, including cancer progression and inflammation.

In addition to its inhibitory properties, the acetylated moieties in N1,N10-Diacetyl Triethylenetetramine provide opportunities for further derivatization, allowing for the creation of libraries of analogs with tailored pharmacological profiles. Functional group modifications such as hydrolysis or alkylation can yield compounds with enhanced solubility or tissue-specific targeting capabilities. These modifications are particularly relevant in the development of prodrugs designed to release active species in situ within target tissues.

The pharmacokinetic behavior of N1,N10-Diacetyl Triethylenetetramine is another area of active investigation. Studies using advanced mass spectrometry techniques have provided insights into its metabolic pathways and degradation products, which are critical for understanding its overall biological disposition. These findings are essential for optimizing dosing regimens and minimizing potential side effects in clinical applications.

One particularly intriguing aspect of N1,N10-Diacetyl Triethylenetetramine is its potential role in anti-cancer therapy. Preclinical studies have demonstrated that derivatives of this compound can disrupt tumor microenvironments by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The acetylated amine groups facilitate interactions with both extracellular matrix components and intracellular targets, making it a promising candidate for combination therapies that address multiple aspects of cancer biology.

The development of novel antibiotics has also been influenced by the structural features of N1,N10-Diacetyl Triethylenetetramine. Its ability to chelate metal ions has led to investigations into its potential as a bacteriostatic agent, particularly against Gram-negative bacteria that are increasingly resistant to conventional antibiotics. By interfering with essential bacterial processes such as DNA replication and metabolic pathways, this compound offers a new paradigm for combating drug-resistant infections.

Environmental applications of N1,N10-Diacetyl Triethylenetetramine are emerging as another frontier for research. Its reactivity with pollutants such as heavy metals has been explored in bioremediation efforts, where it serves as a chelating agent to detoxify contaminated water sources. The compound's stability under varying environmental conditions makes it a suitable candidate for large-scale remediation projects aimed at restoring ecological balance.

The future prospects for N1,N10-Diacetyl Triethylenetetramine are vast, driven by ongoing research into its mechanistic details and expanded applications across multiple disciplines. As computational methods continue to refine our understanding of molecular interactions, new opportunities for drug discovery will arise from leveraging this versatile scaffold. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into impactful therapeutic solutions.

141998-22-3 (N1,N10-Diacetyl Triethylenetetramine) Related Products

- 871-78-3(N,N'-Diacetylethylenediamine)

- 141998-21-2(Acetamide, N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-)

- 1001-53-2(N-(2-Aminoethyl)acetamide)

- 355115-87-6(DIGLYCYLETHYLENEDIAMINE, DIHYDROCHLORIDE SALT)

- 618389-64-3(methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)

- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)

- 478062-80-5(N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide)

- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)

- 367-21-5(3-Chloro-4-fluoroaniline)

- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)